molecular formula C20H19NO6 B13512289 (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid

Cat. No.: B13512289
M. Wt: 369.4 g/mol
InChI Key: GZNDUZZUKUBTHS-XLIONFOSSA-N
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Description

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the Fmoc group. One common method involves the use of starting materials such as L-serine and fluorenylmethoxycarbonyl chloride. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective modifications of the molecule. The pathways involved may include enzymatic catalysis or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-2-carboxylic acid
  • (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-4-carboxylic acid

Uniqueness

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1

InChI Key

GZNDUZZUKUBTHS-XLIONFOSSA-N

Isomeric SMILES

C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O

Origin of Product

United States

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